molecular formula C7H6NNaO3 B2681747 Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate CAS No. 2287314-44-5

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate

Cat. No.: B2681747
CAS No.: 2287314-44-5
M. Wt: 175.119
InChI Key: MGQJVYJXZAAVNL-UHFFFAOYSA-M
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Description

Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a sodium salt formed from the carboxylic acid and contains an oxazole ring. It has a molecular weight of 175.12 .


Synthesis Analysis

Isoxazoles, including this compound, can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular formula of this compound is C7H6NNaO3 . It has an average mass of 175.117 Da and a mono-isotopic mass of 175.024536 Da .

It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results.

Scientific Research Applications

1. Synthesis of 4-Aryl-NH-1,2,3-Triazoles

Research by Xu Quan et al. (2014) in "Organic letters" highlights the use of sodium azide for synthesizing 4-aryl-NH-1,2,3-triazoles via a p-TsOH-mediated 1,3-dipolar cycloaddition reaction. This method provides a rapid synthesis of these compounds in high yields, which are valuable in various applications (Xu Quan et al., 2014).

2. Development of Novel Synthesis Methods Using Gold Catalysis

Yingdong Luo et al. (2012) in "Journal of the American Chemical Society" demonstrated an efficient modular synthesis of 2,4-oxazole structures using a gold-catalyzed oxidation strategy. The research explores the utility of sodium compounds in forming oxazole rings, an important structural motif in natural products (Yingdong Luo et al., 2012).

3. Metal-Free Synthesis of 4-Aryl-NH-1,2,3-Triazoles

In a study by Wenchao Shu et al. (2019) published in "The Journal of organic chemistry," a metal-free cascade [4+1] cyclization reaction was developed for synthesizing 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide. This approach facilitates the rapid synthesis of valuable compounds (Wenchao Shu et al., 2019).

4. Synthesis of 2,4,5-Trisubstituted Oxazoles

Research by T. Selvi and K. Srinivasan (2014) in "Chemical communications" discusses the synthesis of 2,4,5-trisubstituted oxazoles from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates using tin(IV) chloride, illustrating the significance of sodium-based compounds in creating complex chemical structures (T. Selvi & K. Srinivasan, 2014).

5. Synthesis and Antifungal Activity of Aryl-1,2,3-Triazole-β-Carboline Hybrids

Xinwei Huo et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" utilized sodium azide in the synthesis of aryl-1,2,3-triazole-β-carboline hybrids. These compounds were evaluated for antifungal activity, demonstrating the application of sodium compounds in creating bioactive molecules (Xinwei Huo et al., 2018).

Future Directions

In the field of drug discovery, isoxazoles are of enormous significance . It is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Mechanism of Action

Target of Action

The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .

Biochemical Pathways

Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Properties

IUPAC Name

sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQJVYJXZAAVNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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